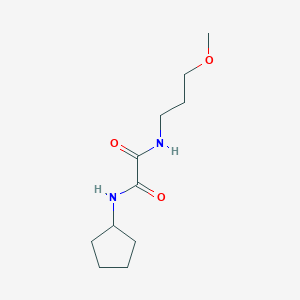

![molecular formula C11H13N3O3 B2713046 1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1105195-68-3](/img/structure/B2713046.png)

1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of certain precursors followed by cyclization . The specifics of the synthesis can vary depending on the substituents attached to the pyrido[2,3-d]pyrimidine core .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines can depend on the specific substituents attached to the core structure . These reactions can involve various functional groups and can be influenced by factors such as temperature and the presence of catalysts .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can be influenced by the specific substituents attached to the core structure . These properties can include factors such as solubility, melting point, and reactivity .科学的研究の応用

Medicinal Chemistry Applications

Antithrombotic Compounds : Compounds related to 1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been studied for their potential as antithrombotic agents. For instance, 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a similar compound, showed promising cerebral and peripheral effects as an antithrombotic agent (Furrer, Wágner, & Fehlhaber, 1994).

Antimicrobial Activity : Pyrido-pyrimidine derivatives have been explored for their antimicrobial properties. Research shows that such derivatives, when combined with certain amino acids, exhibit variable antibacterial activities and may act as potent antibacterial and antitumor agents (Alwan, Abdul-Sahib Al Kaabi, & Hashim, 2014).

Urease Inhibition : Derivatives of pyrido-pyrimidine have also been investigated for their urease inhibition activity, a significant factor in treating infections caused by urease-producing bacteria (Rauf et al., 2010).

Supramolecular Chemistry

- Hydrogen-bonded Supramolecular Assemblies : Pyrimidine derivatives have been utilized to create novel crown-containing hydrogen-bonded supramolecular assemblies. These have potential applications in materials science and nanotechnology (Fonari et al., 2004).

Materials Science

Photophysical Properties and pH-Sensing : Pyrimidine-phthalimide derivatives, closely related to this compound, have been developed with notable solid-state fluorescence and potential as colorimetric pH sensors (Yan et al., 2017).

Synthesis of Novel Heterocycles : The efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives has been reported, offering a range of applications in the field of organic chemistry and materials science (Ashraf et al., 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-3-6-17-7-4-5-12-9-8(7)10(15)13-11(16)14(9)2/h4-5H,3,6H2,1-2H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDAXJWRJRFMBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C2C(=O)NC(=O)N(C2=NC=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(4-methoxyphenyl)-5-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]imino-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate](/img/structure/B2712965.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2712966.png)

![rac-(2R,3R)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans](/img/structure/B2712967.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine](/img/structure/B2712970.png)

![6-(5-Bromofuran-2-yl)-3-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2712971.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712974.png)

![Benzyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2712976.png)

![Methyl N-[4-[[4-(furan-2-yl)thiophen-2-yl]methylsulfamoyl]phenyl]carbamate](/img/structure/B2712982.png)

![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2712983.png)

![1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2712985.png)